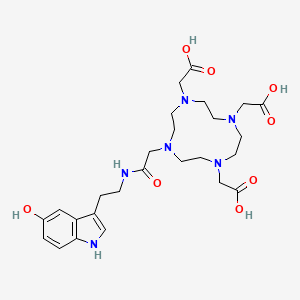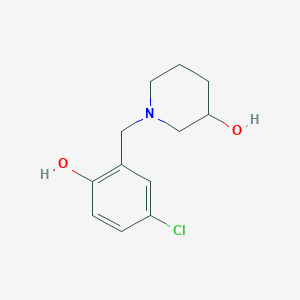
1-(5-Chloro-2-hydroxybenzyl)pipéridin-3-ol
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Signification pharmacologique dans la conception de médicaments
Les dérivés de la pipéridine, tels que le 1-(5-chloro-2-hydroxybenzyl)pipéridin-3-ol, sont essentiels dans l'industrie pharmaceutique. Ils sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans la conception de médicaments en raison de leur polyvalence structurelle et de leur activité biologique . La structure du composé permet des interactions avec diverses cibles biologiques, ce qui en fait un échafaudage précieux pour le développement de nouveaux médicaments.
Applications anticancéreuses
Le noyau pipéridine se retrouve souvent dans les composés aux propriétés anticancéreuses. La recherche indique que les dérivés de la pipéridine peuvent inhiber la croissance des cellules cancéreuses et peuvent être utilisés dans la synthèse d'agents chimiothérapeutiques . Les groupes chloro et hydroxybenzyle dans le this compound pourraient potentiellement améliorer ces propriétés, conduisant à de nouveaux médicaments anticancéreux.
Potentiel neuroprotecteur et anti-Alzheimer
Les dérivés de la pipéridine se sont montrés prometteurs en tant qu'agents neuroprotecteurs et dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. La capacité du composé à franchir la barrière hémato-encéphalique et son interaction potentielle avec les récepteurs et les enzymes neuronaux en font un candidat pour le développement de médicaments ciblant les troubles cognitifs .
Propriétés analgésiques et anti-inflammatoires
Les composés contenant une partie pipéridine ont été utilisés pour leurs effets analgésiques et anti-inflammatoires. Les caractéristiques structurelles du this compound suggèrent qu'il pourrait être étudié pour son potentiel à soulager la douleur et à réduire l'inflammation, contribuant au traitement de diverses affections chroniques .
Efficacité antimicrobienne et antifongique
Le système cyclique de la pipéridine a été associé à des activités antimicrobiennes et antifongiques. Des dérivés comme le this compound pourraient être synthétisés et testés contre une variété de souches bactériennes et fongiques pour développer de nouveaux antibiotiques et antifongiques .
Développement de médicaments cardiovasculaires
Les dérivés de la pipéridine sont connus pour leurs effets cardiovasculaires, notamment en tant qu'agents antihypertenseurs. La structure unique du this compound peut offrir de nouvelles voies pour créer des médicaments capables de gérer la pression artérielle et d'autres conditions cardiovasculaires .
Recherche antivirale et antimalarienne
La recherche sur les dérivés de la pipéridine a montré un potentiel dans le développement de médicaments antiviraux et antimalariens. Le composé en question pourrait être étudié pour son efficacité contre les virus et les parasites du paludisme, contribuant aux initiatives de santé mondiale .
Synthèse chimique et chimie organique
En chimie organique, les dérivés de la pipéridine sont utilisés comme blocs de construction pour la synthèse de molécules complexes. Les groupes fonctionnels spécifiques présents dans le this compound en font un réactif précieux pour la construction de composés organiques divers ayant des applications potentielles dans divers domaines .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects . They also target enzymes like cholinesterase and beta secretase .
Biochemical Pathways
Result of Action
Piperidine derivatives have been found to express various effects such as antiaggregatory and antioxidant effects .
Analyse Biochimique
Biochemical Properties
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, exhibiting dual cholinesterase inhibition . This interaction is crucial in the context of neuropharmacology, where cholinesterase inhibitors are used to manage conditions like Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the beta secretase enzyme, which plays a role in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting this enzyme, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol can potentially reduce the formation of amyloid plaques, thereby influencing cellular processes related to neurodegeneration.
Molecular Mechanism
At the molecular level, 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as cholinesterase and beta secretase . The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced amyloid plaque formation . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-(5-Chloro-2-hydroxybenzyl)piperidin-3-ol exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-3-4-12(16)9(6-10)7-14-5-1-2-11(15)8-14/h3-4,6,11,15-16H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWOVTMLVYKQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)
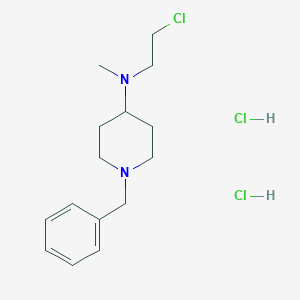

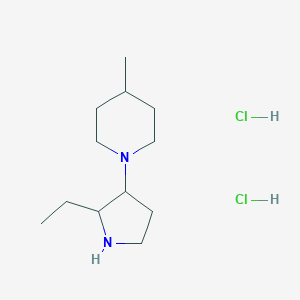
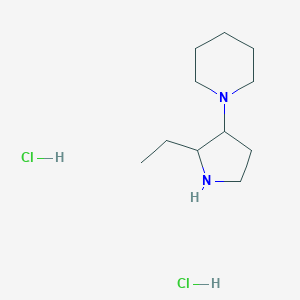
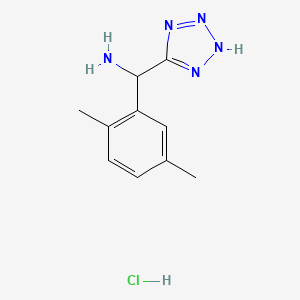
![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
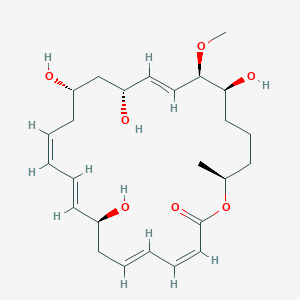
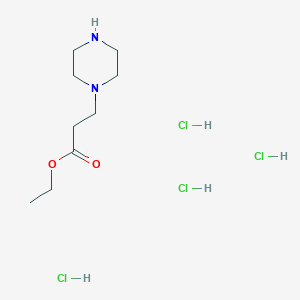
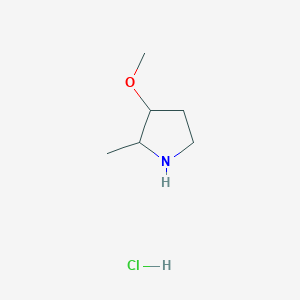
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
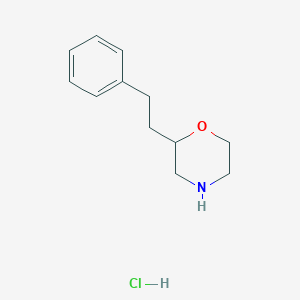
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
